molecular formula C13H19N B3155711 (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine CAS No. 808756-82-3

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B3155711
CAS No.: 808756-82-3
M. Wt: 189.3 g/mol
InChI Key: JYRVCRJPCWMDQT-LBPRGKRZSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .

Mechanism of Action

The exact mechanism of action of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is not fully understood, but it is believed to act as a selective agonist at the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects, which may contribute to the therapeutic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine is its selective agonist activity at the sigma-1 receptor, which allows for more specific targeting of this receptor compared to non-selective sigma receptor ligands. However, one limitation is the lack of clinical studies in humans, which limits our understanding of its safety and efficacy in a clinical setting.

Future Directions

Future research on (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and neuropathic pain. It could also investigate its safety and efficacy in clinical trials, as well as its potential for drug development and optimization. Furthermore, studies could explore the underlying mechanisms of its pharmacological effects, including its interactions with other neurotransmitter systems and cellular signaling pathways.

Scientific Research Applications

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to exhibit antipsychotic effects in animal models of schizophrenia, as well as antidepressant and anxiolytic effects in models of depression and anxiety. It has also been shown to possess analgesic properties in models of neuropathic pain.

Safety and Hazards

This involves detailing the risks associated with handling or exposure to the compound. It includes toxicity, flammability, reactivity, and environmental hazards .

Properties

IUPAC Name

(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRVCRJPCWMDQT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)[C@H](CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-tert-Butyl-2,3-dihydro-1H-inden-1-ylamine (11.70 g, 44.4% ee), N-acetyl-(D)-leucine (11.78 g), and methanol (120 mL) were combined and heated at 65° C. for 1 hour. The solution was allowed to cool to ambient temperature. The solids were filtered and washed with toluene. The solid was then resuspended in methanol (125 mL) and brought to reflux. The solution was allowed to cool to ambient temperature and the solids were filtered. The solid was dried at 40° C. under reduced pressure to provide the title compound (98.7% ee).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
11.78 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-tert-Butyl-1-indanone O-methyloxime (4.37 g, 20.2 mmol) and 10% palladium on carbon (2.2 g) were combined in methanol (50 ml) and ammonia (10 ml) and placed in a Parr apparatus, which was charged with hydrogen to 60 psi. The reaction was shaken at 50° C. for 16 hours. The reaction mixture was filtered and the filtrate was evaporated under reduced pressure. The residue was treated with diethyl ether (100 ml) and extracted with hydrochloric acid (1N, 3×50 ml). The combined aqueous extracts were neutralized with sodium hydroxide (6 g) in water (25 ml) and extracted with diethyl ether. The organic extracts were combined, dried with magnesium sulfate, and the filtrate was evaporated under reduced pressure to provide the title compound, which was used without further purification in the next step.
Name
5-tert-Butyl-1-indanone O-methyloxime
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5-tert-Butyl-2,3-dihydro-1H-inden-1-ylamine (25.51 g, 93% potency), N-acetyl-(L)-leucine (23.34 g), and methanol (315 mL) were combined and heated at 65° C. for 1 hour. The solution was allowed to cool to ambient temperature. The solids were filtered and washed with toluene. The solid was then resuspended in methanol (125 mL) and brought to reflux. The solution was allowed to cool to ambient temperature and the solids were filtered. The solid was dried at 40° C. under reduced pressure to provide the title compound (98.7% ee).
Quantity
25.51 g
Type
reactant
Reaction Step One
Name
N-acetyl-(L)-leucine
Quantity
23.34 g
Type
reactant
Reaction Step Two
Quantity
315 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5-tert-Butyl-2,3-dihydro-1H-inden-1-ylamine (11.70 g, 44.4% ee), N-acetyl-(D)-leucine (11.78 g), and methanol (120 mL) were combined and heated at 65° C. for 1 hour. The solution was allowed to cool to ambient temperature. The solids were filtered and washed with toluene. The solid was then resuspended in methanol (125 mL) and brought to reflux. The solution was allowed to cool to ambient temperature and the solids were filtered. The solid was dried at 40° C. under reduced pressure to provide the title compound (98.7% ee).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
11.78 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
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Reactant of Route 3
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine

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